2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde
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Description
The compound “2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C12H17N3O2. It is a type of pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines, including “this compound”, can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a π-deficient heterocycle. Both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. They can be used as precursors to fused pyrimidines, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .Mechanism of Action
While the specific mechanism of action for “2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde” is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
The future directions for research on “2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of future research .
Properties
IUPAC Name |
2-[methyl(oxan-3-ylmethyl)amino]pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15(7-10-3-2-4-17-9-10)12-13-5-11(8-16)6-14-12/h5-6,8,10H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWVJYDWMELLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C2=NC=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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